Methyl 2-tert-butylimidazo[1,2-b]pyridazine-6-carboxylate
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Overview
Description
Methyl 2-tert-butylimidazo[1,2-b]pyridazine-6-carboxylate is a complex organic compound with the molecular formula C13H16N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-tert-butylimidazo[1,2-b]pyridazine-6-carboxylate typically involves the reaction of methyl 6-aminonicotinate with 1-bromo-3,3-dimethylbutan-2-one in the presence of sodium hydrogen carbonate (NaHCO3) in methanol (MeOH). The reaction mixture is heated at reflux for 18 hours, followed by cooling and concentration to a residue. The residue is then diluted with ethyl acetate (AcOEt), washed with water and brine, dried over sodium sulfate (Na2SO4), and crystallized from a mixture of AcOEt and ethanol (EtOH) to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-tert-butylimidazo[1,2-b]pyridazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 2-tert-butylimidazo[1,2-b]pyridazine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of Methyl 2-tert-butylimidazo[1,2-b]pyridazine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate .
Comparison with Similar Compounds
Similar Compounds
Methyl imidazo[1,2-b]pyridazine-6-carboxylate: Similar in structure but lacks the tert-butyl group.
Methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate: Similar but with a different ring structure.
Uniqueness
Methyl 2-tert-butylimidazo[1,2-b]pyridazine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C12H15N3O2 |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
methyl 2-tert-butylimidazo[1,2-b]pyridazine-6-carboxylate |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)9-7-15-10(13-9)6-5-8(14-15)11(16)17-4/h5-7H,1-4H3 |
InChI Key |
NGUAGTHJDXWWCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)OC |
Origin of Product |
United States |
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